N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(pyridin-3-yl)acetamide
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Overview
Description
N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(pyridin-3-yl)acetamide is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring, a tetrahydropyran moiety, and an acetamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(pyridin-3-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the pyridine derivative and introduce the tetrahydropyran moiety through a thioether linkage. The acetamide group is then introduced via acylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to streamline the synthesis, allowing for better control over reaction parameters and reducing waste .
Chemical Reactions Analysis
Types of Reactions
N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions are tailored to the specific transformation, often involving controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(pyridin-3-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications include acting as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the tetrahydropyran moiety may enhance solubility and bioavailability. The acetamide group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives and thioether-containing molecules. Examples are:
- 2-(pyridin-3-yl)-N-(2-(methylthio)ethyl)acetamide
- 2-(pyridin-3-yl)-N-(2-(ethylthio)ethyl)acetamide
Uniqueness
What sets N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(pyridin-3-yl)acetamide apart is the presence of the tetrahydropyran moiety, which can enhance its pharmacokinetic properties and make it a more attractive candidate for drug development .
Properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]-2-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c17-14(10-12-2-1-5-15-11-12)16-6-9-19-13-3-7-18-8-4-13/h1-2,5,11,13H,3-4,6-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAMNERMNQOMPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)CC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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